2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(2-hydroxyethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c10-9(11,12)8(15)13-4-1-7(2-5-13)3-6-14/h7,14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPHNTZFKLIOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves two key synthetic steps:
- Introduction of the 2-hydroxyethyl substituent at the 4-position of piperidine
- Acylation of the piperidine nitrogen with a trifluoroacetyl group
These steps can be executed in different sequences depending on the starting materials and protecting group strategies.
Detailed Preparation Methods
Starting Materials and Functionalization of Piperidine
The synthesis often begins with commercially available 4-piperidone or 4-substituted piperidines . The 2-hydroxyethyl group can be introduced via nucleophilic substitution or reductive amination methods.
- Nucleophilic substitution: 4-piperidone or 4-halopiperidine derivatives react with ethylene oxide or 2-bromoethanol under basic conditions to afford 4-(2-hydroxyethyl)piperidine intermediates.
- Reductive amination: Reaction of 4-piperidone with aminoethanol derivatives in the presence of reducing agents such as sodium triacetoxyborohydride can yield the hydroxyethyl-substituted piperidine.
An example from related piperidine chemistry shows that nucleophilic substitution on epichlorohydrin with piperidine derivatives can be used to install hydroxyalkyl groups.
Protection and Deprotection Strategies
To avoid side reactions during acylation, the hydroxy group or the piperidine nitrogen may be temporarily protected using groups such as Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy). After acylation, these protecting groups can be removed under acidic or catalytic hydrogenation conditions.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the trifluoromethyl moiety can be reduced to form alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The hydroxyethyl group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Structural Variations
The table below highlights key structural differences and similarities with related compounds:
*Calculated based on empirical formula.
Key Observations:
Physicochemical Properties
- Solubility : The hydroxyethyl group enhances aqueous solubility compared to lipophilic analogs like 4-methylbenzoyl derivatives .
- Thermal Stability: Trifluoroacetylated compounds generally exhibit higher thermal stability due to strong C-F bonds. For instance, 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone has a melting point >150°C .
- Dynamic Behavior: highlights that substituents near the carbonyl group influence isomerization rates. The hydroxyethyl group may reduce rotational freedom compared to bulkier aromatic substituents, as seen in NMR studies of similar ethanones .
Biological Activity
2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethanone is a synthetic compound notable for its unique trifluoromethyl group, which enhances its lipophilicity and biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential as an enzyme inhibitor and receptor modulator.
- Molecular Formula : C8H13F3N2O2
- Molecular Weight : 226.20 g/mol
- CAS Number : 1192722-07-8
- InChI Key : QHPHNTZFKLIOOY-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate biological membranes, while the piperidine ring facilitates interactions with active sites on enzymes. Additionally, the hydroxyethyl group can form hydrogen bonds with protein residues, stabilizing the compound-protein complex and potentially leading to inhibition or modulation of enzymatic activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
- Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes involved in metabolic pathways. The exact mechanisms are under investigation but may involve competitive or non-competitive inhibition .
- Receptor Modulation : Preliminary findings suggest that the compound may act as a modulator for certain receptors, potentially influencing signaling pathways related to cellular responses.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inhibition Studies : A study evaluated the inhibitory effects of this compound on a specific enzyme associated with cancer proliferation. The results indicated a dose-dependent inhibition, with an IC50 value suggesting significant potency at micromolar concentrations .
- Pharmacokinetic Evaluation : Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics due to its lipophilic nature. These properties make it a candidate for further development in drug design.
- Comparative Analysis : A comparative study assessed the activity of this compound against similar compounds. The trifluoromethyl group was found to confer enhanced metabolic stability compared to other derivatives lacking this feature .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C8H13F3N2O2 |
| Molecular Weight | 226.20 g/mol |
| CAS Number | 1192722-07-8 |
| Lipophilicity | High |
| Enzyme Inhibition IC50 | Micromolar range |
Q & A
Q. Q1. What are the optimal synthetic routes for 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethanone, considering the reactivity of the trifluoroacetyl group?
Methodological Answer: The synthesis can be optimized using a two-step approach:
Friedel-Crafts Acylation : React 4-(2-hydroxyethyl)piperidine with trifluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the trifluoroacetyl group .
Reductive Amination (if needed) : For intermediates requiring further functionalization, use sodium borohydride (NaBH₄) or catalytic hydrogenation to stabilize reactive moieties .
Key Considerations: Monitor reaction temperature to prevent decomposition of the trifluoroacetyl group. Use anhydrous conditions to avoid hydrolysis.
Q. Q2. How can spectroscopic methods (NMR, IR, MS) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H and ¹⁹F NMR : In deuterated solvents (e.g., CDCl₃), ¹H NMR identifies proton environments (e.g., hydroxyethyl protons at δ 3.5–4.0 ppm), while ¹⁹F NMR detects trifluoromethyl groups as a singlet near δ -70 ppm .
- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and hydroxyl (O-H) absorption at ~3400 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ for C₁₀H₁₅F₃NO₂ (calculated m/z: 238.1054) .
Advanced Research Questions
Q. Q3. How does the hydroxyethyl-piperidine moiety influence the compound’s biological activity in kinase inhibition assays?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Replace the hydroxyethyl group with alternative substituents (e.g., methoxy, methyl) and compare inhibitory potency against kinase targets using in vitro enzymatic assays (e.g., ADP-Glo™ Kinase Assay).
- Molecular Docking : Perform computational simulations (e.g., AutoDock Vina) to evaluate hydrogen bonding between the hydroxyethyl group and kinase active sites .
Data Contradiction Alert: shows that hydroxyl positioning on piperidine affects binding affinity; validate via X-ray crystallography of ligand-protein complexes .
Q. Q4. What strategies are effective for synthesizing enantiomerically pure forms of this compound?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers.
- Asymmetric Catalysis : Employ Evans’ oxazolidinone auxiliaries or organocatalysts (e.g., L-proline) during acylation to induce enantioselectivity .
Note: highlights KBH₄ reduction for racemic mixtures; asymmetric hydrogenation may improve enantiomeric excess (ee) .
Q. Q5. How can in vivo pharmacokinetic (PK) studies be designed to assess metabolic stability?
Methodological Answer:
- Radiolabeling : Synthesize a ¹⁸F-labeled analog (e.g., via nucleophilic fluorination) for PET imaging to track biodistribution .
- LC-MS/MS Analysis : Quantify metabolites in plasma and tissues using targeted MRM transitions. Hydroxylation or glucuronidation of the hydroxyethyl group is a likely metabolic pathway .
Data-Driven Research Challenges
Q. Q6. How can conflicting crystallographic data on ligand-protein binding be resolved?
Methodological Answer:
- Multi-Technique Validation : Combine X-ray crystallography (resolution ≤2.0 Å) with cryo-EM to resolve flexible regions of the protein-ligand complex .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the bound ligand .
Q. Q7. What in silico tools predict the compound’s solubility and permeability for CNS-targeted studies?
Methodological Answer:
- QSAR Models : Use Schrödinger’s QikProp to calculate logP (ideal range: 1–3) and polar surface area (<90 Ų for blood-brain barrier penetration).
- Co-solvency Assays : Experimentally validate solubility in DMSO/PBS mixtures (e.g., 10% DMSO) and compare with predicted values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
